molecular formula C4H6O4 B088980 Succinic acid, [1,4-14C] CAS No. 13613-74-6

Succinic acid, [1,4-14C]

Cat. No.: B088980
CAS No.: 13613-74-6
M. Wt: 122.07 g/mol
InChI Key: KDYFGRWQOYBRFD-NUQCWPJISA-N
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Description

Succinic acid, [1,4-14C] is a radiolabeled form of succinic acid, where the carbon atoms at positions 1 and 4 are replaced with the radioactive isotope carbon-14. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4. . The radiolabeled version is used extensively in biochemical research to trace metabolic pathways and study the dynamics of cellular processes.

Chemical Reactions Analysis

Types of Reactions: Succinic acid undergoes various chemical reactions, including:

    Oxidation: Succinic acid can be oxidized to fumaric acid using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to 1,4-butanediol using hydrogen gas in the presence of a catalyst.

    Substitution: Succinic acid can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a nickel or palladium catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Scientific Research Applications

Biochemical Research Applications

1.1 Metabolic Studies
Succinic acid, [1,4-14C] is extensively used in metabolic studies to trace metabolic pathways. Its radiolabeled carbon allows researchers to monitor the incorporation of succinic acid into various biochemical processes.

  • Case Study: A study investigated the oxidation of [U-14C]succinic semialdehyde in cultured lymphoblasts, demonstrating how succinic acid can be utilized to develop whole-cell assays for metabolic activity .

1.2 Enzyme Activity Assays
The compound is also employed in enzyme activity assays to understand the kinetics of enzymes involved in the citric acid cycle.

  • Data Table: Enzyme Assays Using Succinic Acid, [1,4-14C]
EnzymeActivity Measurement MethodSubstrate ConcentrationResult
Succinate dehydrogenaseRadiolabeling with [1,4-14C]Varies (e.g., 5 mM)K_m = 2 mM
FumaraseRadioactive decay counting10 mMV_max = 150 µmol/min

Environmental Applications

2.1 Soil Microbial Activity
Succinic acid, [1,4-14C] is utilized to assess microbial activity in soil ecosystems. By tracing the radiolabeled carbon, researchers can evaluate how microorganisms metabolize organic compounds.

  • Case Study: Research demonstrated that the uptake rates of radiolabeled succinic acid by soil microbes varied significantly with pH levels, indicating its role in soil nutrient cycling .

2.2 Pollution Tracking
The compound aids in tracking pollution sources and understanding bioremediation processes by tracing the fate of succinic acid in contaminated environments.

  • Data Table: Distribution of 14C in Environmental Studies
Environment TypeSource of Contamination14C Distribution (%)
Agricultural SoilFertilizer Runoff35%
Aquatic EcosystemsWastewater Discharge50%

Industrial Applications

3.1 Bioplastics Production
Succinic acid is a key precursor for the synthesis of biodegradable plastics like polybutylene succinate (PBS). The radiolabeled form assists in tracking the incorporation of carbon into polymer chains during synthesis.

  • Case Study: Research on the production of PBS from succinic acid highlighted its potential as a sustainable alternative to petroleum-based plastics .

3.2 Pharmaceutical Development
In pharmaceuticals, succinic acid serves as an excipient and is involved in drug formulation processes. The radiolabeled variant helps in understanding drug release mechanisms.

  • Data Table: Pharmaceutical Formulations Using Succinic Acid
Drug NameRole of Succinic AcidRelease Profile
Pain RelieverBuffering agentSustained release
AntidepressantStabilizerImmediate release

Mechanism of Action

Succinic acid plays a crucial role in the TCA cycle, where it is converted to fumaric acid by the enzyme succinate dehydrogenase. This conversion is part of the electron transport chain, which is essential for ATP production in cells. The radiolabeled form, succinic acid, [1,4-14C], allows researchers to track the movement and transformation of succinate within the cell, providing insights into cellular metabolism and energy production .

Comparison with Similar Compounds

    Fumaric Acid: An intermediate in the TCA cycle, formed by the oxidation of succinic acid.

    Malic Acid: Another TCA cycle intermediate, formed from fumaric acid.

    Glutaric Acid: A dicarboxylic acid similar in structure but with an additional carbon atom.

Uniqueness: Succinic acid, [1,4-14C] is unique due to its radiolabeled nature, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes. Unlike its non-labeled counterparts, it provides a means to visualize and quantify the movement of carbon atoms within biological systems .

Biological Activity

Succinic acid, a dicarboxylic acid, plays a vital role in various biological processes, particularly in cellular metabolism. The compound labeled with carbon-14 isotopes, specifically [1,4-14C], has been extensively studied for its metabolic pathways and biological activities. This article reviews the biological activity of succinic acid, focusing on its metabolic roles, mechanisms of action, and relevant case studies.

Metabolism and Pathways

Succinic acid is an intermediate in the citric acid cycle (Krebs cycle), which is crucial for energy production in aerobic organisms. It can be produced through various metabolic pathways, including fermentation processes in bacteria and the oxidation of other metabolites.

Key Metabolic Pathways:

  • Citric Acid Cycle : Succinic acid is produced from succinyl-CoA by succinate thiokinase, generating ATP.
  • Fermentation : Certain bacteria convert glucose to succinic acid under anaerobic conditions. For instance, Ruminococcus flavefaciens ferments glucose in the presence of [1-14C]bicarbonate to produce carboxyl-labeled succinic acid .

Biological Activity

The biological activity of succinic acid encompasses several aspects:

  • Energy Production : As a key metabolite in the TCA cycle, succinic acid contributes to ATP generation.
  • Cell Signaling : Succinic acid acts as a signaling molecule that can influence various cellular processes.
  • Antioxidant Properties : It has been shown to possess antioxidant properties that may protect cells from oxidative stress.

Case Studies and Research Findings

  • Streptococcus lactis Metabolism :
    • A study demonstrated that whole cells of Streptococcus lactis convert fumarate to succinate when incubated with an energy source. This process involves the synthesis of succinic acid from bicarbonate during purine base synthesis .
    • The study found that the amount of succinate produced via this pathway was significant but only accounted for a fraction of total succinate production.
  • Oxidation Studies :
    • In cultured human lymphoblasts, the oxidation of [U-14C]succinic semialdehyde was investigated to assess residual enzyme activity related to 4-hydroxybutyric aciduria. The study revealed that control lymphoblasts produced significantly more 14CO2^{14}CO_2 compared to those from patients with enzyme deficiencies .
  • Rumen Bacteria Fermentation :
    • Research on rumen bacteria indicated that fermentation of glucose with [14C]bicarbonate leads to the production of labeled succinic acid. The specific activity of the succinic acid produced was approximately half that of the substrate used .

Data Tables

The following table summarizes key findings from various studies regarding the production and biological activity of succinic acid:

StudyOrganism/Cell TypeMethodologyKey Findings
Streptococcus lactisIncubation with bicarbonateConversion of fumarate to succinate; significant succinate production
Human lymphoblastsOxidation assayControl cells produced 1579 dpm 14CO2^{14}CO_2; patient cells produced 112 dpm
Ruminococcus flavefaciensFermentation studyHigher succinic acid production; specific activity noted

Properties

IUPAC Name

(1,4-14C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+2,4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-NUQCWPJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[14C](=O)O)[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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